molecular formula C20H35NO16 B13408413 4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose

4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose

Cat. No.: B13408413
M. Wt: 545.5 g/mol
InChI Key: RJTOFDPWCJDYFZ-JUHFTHMZSA-N
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Description

4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose is a complex carbohydrate compound. It is a trisaccharide composed of glucose and two galactose units, with one of the galactose units being modified by an acetamido group. This compound is significant in various biological processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose involves multiple steps. One common method includes the protection of hydroxyl groups, glycosylation reactions, and deprotection steps. The acetamido group is introduced through acetylation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated glycosylation techniques. These methods ensure high yield and purity, essential for its applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like periodic acid, reducing agents like sodium borohydride, and protecting groups like acetyl or benzyl groups .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of uronic acids, while reduction can yield deoxy sugars .

Scientific Research Applications

4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose involves its interaction with specific proteins and receptors on cell surfaces. It can modulate signaling pathways and influence cellular processes such as adhesion, migration, and immune responses. The acetamido group plays a crucial role in these interactions by enhancing binding affinity and specificity .

Properties

Molecular Formula

C20H35NO16

Molecular Weight

545.5 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C20H35NO16/c1-6(26)21-11-15(32)13(30)9(4-24)34-19(11)37-18-14(31)10(5-25)35-20(16(18)33)36-17(8(28)3-23)12(29)7(27)2-22/h2,7-20,23-25,27-33H,3-5H2,1H3,(H,21,26)/t7-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18-,19-,20-/m0/s1

InChI Key

RJTOFDPWCJDYFZ-JUHFTHMZSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O

Origin of Product

United States

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